1,2-Dihydroimidazo[4,5-g]indazole
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Overview
Description
1,2-Dihydroimidazo[4,5-g]indazole is a heterocyclic compound that features a fused ring system combining an imidazole and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydroimidazo[4,5-g]indazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-nitrobenzaldehyde with glyoxal and ammonium acetate under reflux conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydroimidazo[4,5-g]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
1,2-Dihydroimidazo[4,5-g]indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,2-Dihydroimidazo[4,5-g]indazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Imidazole: A simpler heterocyclic compound with a single imidazole ring.
Indazole: Another related compound with a fused benzene and pyrazole ring system.
Benzimidazole: Features a fused benzene and imidazole ring system.
Uniqueness: 1,2-Dihydroimidazo[4,5-g]indazole is unique due to its fused ring system, which combines the properties of both imidazole and indazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
7075-61-8 |
---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1,2-dihydroimidazo[4,5-g]indazole |
InChI |
InChI=1S/C8H6N4/c1-2-6-8(10-4-9-6)7-5(1)3-11-12-7/h1-4,11-12H |
InChI Key |
AWKISJSEHVHLPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC2=C3C1=CNN3 |
Origin of Product |
United States |
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